methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Description
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate (CAS: 445385-25-1) is a pyran-based heterocyclic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.53 g/mol . Key structural features include:
- A 4H-pyran core substituted with amino (–NH2) and cyano (–CN) groups at positions 5 and 4.
- A methyl ester at position 3, enhancing solubility in organic solvents.
- A thioether-linked 3-cyano-6-methylpyridinyl moiety at position 2, introducing sulfur-based reactivity and steric bulk.
Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or materials science .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-13-4-5-15(10-24)22(27-13)32-12-18-20(23(28)30-3)19(17(11-25)21(26)31-18)14-6-8-16(29-2)9-7-14/h4-9,19H,12,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPIFRUFKHQCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex heterocyclic compound belonging to the pyran family. Its unique structural features, including an amino group, cyano group, and methoxyphenyl substitution, suggest diverse biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{20}H_{19N_3O_3S with a molecular weight of approximately 373.45 g/mol. The compound's structure is characterized by a pyran ring, which contributes to its chemical reactivity and biological interactions.
Antitumor Activity
Preliminary studies indicate that compounds similar to methyl 6-amino-5-cyano derivatives exhibit significant antitumor properties. For instance, derivatives of 4H-pyran have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 colorectal cancer cells. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation effectively, with IC50 values ranging from 75 μM to 85 μM, suggesting a potential mechanism involving CDK2 inhibition and apoptosis induction through caspase activation .
Antimicrobial Properties
The antimicrobial activity of pyran derivatives has been documented extensively. Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated lower IC50 values than standard antibiotics like ampicillin, indicating promising antibacterial efficacy . The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Antioxidant Activity
The antioxidant capacity of methyl 6-amino-5-cyano derivatives has also been investigated. Using DPPH scavenging assays, some derivatives exhibited strong radical scavenging abilities comparable to known antioxidants such as BHT (Butylated Hydroxytoluene). The effective concentration (EC50) values for these compounds ranged from 0.072 mM to 0.149 mM, indicating their potential as natural antioxidants .
Interaction with Biological Targets
Research indicates that pyran derivatives may act as minor groove binders in DNA interactions. Binding constants (Kb) for these compounds range from 1.53\times 10^4M^{-1} to 2.05\times 10^6M^{-1}, suggesting a strong affinity for DNA which could be exploited in designing novel anticancer agents .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through various multicomponent reactions involving readily available reagents such as formamide and urea under specific conditions . The synthesis process not only yields the target compound but also allows for the exploration of structural analogs that may enhance biological activity.
Case Studies
- Antitumor Efficacy : A study involving several 4H-pyran derivatives reported that compounds with specific substitutions led to significant inhibition of HCT-116 cell proliferation and induced apoptosis via caspase pathways .
- Antimicrobial Activity : In a comparative study against various bacterial strains, certain methyl pyran derivatives showed superior antibacterial effects compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Scientific Research Applications
The compound's structure suggests several avenues for biological activity, particularly due to the presence of functional groups that are known to interact with biological targets.
Antimicrobial Properties
Research has indicated that pyran derivatives exhibit antimicrobial activities. For instance, compounds similar to methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate have shown effectiveness against various bacterial and fungal strains. The presence of the cyano group is often associated with increased potency against microbial pathogens .
Antitumor Activity
Pyran derivatives have been explored for their antitumor properties. Studies suggest that modifications to the pyran ring can enhance cytotoxicity against cancer cell lines. The specific structure of this compound may offer unique interactions with cancer-related targets, warranting further investigation .
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.
Organic Synthesis
This compound can be synthesized through various methods involving Michael additions and cyclization reactions. Its ability to undergo nucleophilic substitutions makes it a valuable building block for synthesizing other biologically active compounds .
Pharmaceutical Development
Due to its structural characteristics, this compound can be modified to create analogs with enhanced pharmacological profiles. The pyran framework is particularly attractive in drug design, providing a scaffold for developing new therapeutic agents targeting specific diseases .
Synthesis and Characterization
A study focused on the synthesis of similar pyran derivatives demonstrated efficient methodologies for producing such compounds with high yields and purity. Techniques like NMR spectroscopy and mass spectrometry were employed for characterization, confirming the structural integrity necessary for biological testing .
Pharmacological Evaluation
In silico studies have been conducted to predict the biological activity of methyl 6-amino-5-cyano compounds, suggesting potential mechanisms of action such as inhibition of key enzymes involved in disease processes (e.g., 5-lipoxygenase inhibitors). These findings highlight the compound's promise in drug development pipelines .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
Ester Group Influence : Methyl esters (target compound) generally exhibit lower solubility in polar solvents compared to ethyl analogs (e.g., ), which may affect bioavailability .
Aryl vs. Alkyl Substitutions : The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated (e.g., 2-Cl-phenyl in ) or aliphatic (e.g., isopropyl in ) groups.
Table 2: Comparative Data
Notes:
- Crystal Packing : The pyran ring in analogs like is nearly planar (RMSD: 0.059 Å), stabilized by hydrogen bonds (N–H⋯O/N), which may influence solid-state stability .
Q & A
Basic: What multi-component reaction strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s structural complexity suggests the use of multi-component reactions (MCRs). A four-component reaction in aqueous media, as demonstrated for analogous ethyl 6-amino-5-cyano-2,4-diaryl-4H-pyran-3-carboxylates, can be adapted. Key steps include:
- Reactant selection : Equimolar ratios of aldehyde (e.g., 4-methoxybenzaldehyde), active methylene compound (e.g., ethyl cyanoacetate), ammonia, and a thiomethylpyridine derivative.
- Solvent optimization : Water or ethanol at 60–80°C for 6–12 hours yields moderate to high purity (70–85%) .
- Catalyst screening : Piperidine or L-proline (10 mol%) improves regioselectivity and reduces side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
